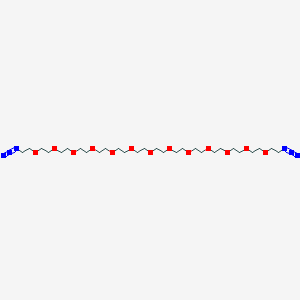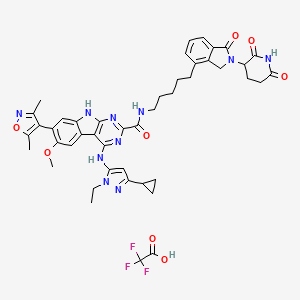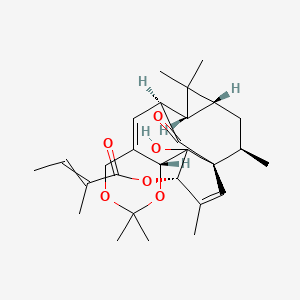
Ingenol 5,20-Acetonide-3-O-angelate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ingenol 5,20-Acetonide-3-O-angelate is a natural compound derived from plants, specifically from the Gramineae family. It is a diterpenoid, a class of chemical compounds composed of four isoprene units and often found in plants.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ingenol 5,20-Acetonide-3-O-angelate can be synthesized through a series of chemical reactions involving the modification of ingenol, another diterpenoid. The synthesis typically involves the protection of hydroxyl groups, followed by acylation and deprotection steps. Common reagents used in these reactions include acetic anhydride, pyridine, and dichloromethane .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, followed by purification processes. The compound is typically isolated from plants using solvents like ethanol or ether, and further purified using techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions: Ingenol 5,20-Acetonide-3-O-angelate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxides or ketones, while reduction can yield alcohols .
Scientific Research Applications
Ingenol 5,20-Acetonide-3-O-angelate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Biology: It serves as a tool for studying cellular processes and signaling pathways.
Medicine: It has shown potential in the treatment of certain skin conditions and cancers.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ingenol 5,20-Acetonide-3-O-angelate involves the activation of protein kinase C (PKC) and the subsequent modulation of various signaling pathways. This activation leads to the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of cell proliferation. The compound also affects the expression of genes involved in inflammation and immune response .
Comparison with Similar Compounds
Ingenol 5,20-Acetonide-3-O-angelate is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
Ingenol: A precursor to this compound with similar biological activities.
Ingenol 3-Angelate: Another derivative of ingenol with distinct biological properties.
Ingenol-3,45,20-diacetonide: A compound with similar chemical structure but different biological activities.
This compound stands out due to its potent biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H38O6 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
[(1S,4S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] 2-methylbut-2-enoate |
InChI |
InChI=1S/C28H38O6/c1-9-14(2)24(30)33-22-15(3)12-27-16(4)10-19-20(25(19,5)6)18(21(27)29)11-17-13-32-26(7,8)34-23(17)28(22,27)31/h9,11-12,16,18-20,22-23,31H,10,13H2,1-8H3/t16-,18+,19-,20+,22+,23-,27+,28?/m1/s1 |
InChI Key |
STFFIQHUWFISBB-ZFUJAFNPSA-N |
Isomeric SMILES |
CC=C(C)C(=O)O[C@H]1C(=C[C@@]23C1([C@H]4C(=C[C@H](C2=O)[C@H]5[C@H](C5(C)C)C[C@H]3C)COC(O4)(C)C)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(=CC23C1(C4C(=CC(C2=O)C5C(C5(C)C)CC3C)COC(O4)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


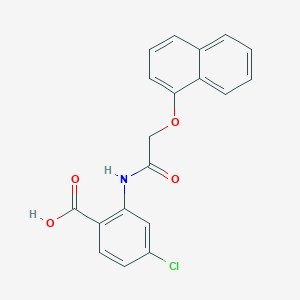
![(3R)-3-[4-[[2-(2,6-dimethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B15073805.png)
![tetrasodium;5-[[[(1R)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate](/img/structure/B15073806.png)
![3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-[2-oxo-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4H-cyclopenta[b]indol-1-yl]-4H-cyclopenta[b]indol-2-one](/img/structure/B15073808.png)
![N-[2-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethyl]-3-(4-methyl-2,5-dioxofuran-3-yl)propanamide](/img/structure/B15073809.png)
![Sodium;hydride;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B15073823.png)
![tert-butyl N-[[2-[benzyl(methyl)amino]-2-oxoethyl]-cyanoamino]carbamate](/img/structure/B15073825.png)
![3-(2-Chloro-5-fluoro-4-pyrimidinyl)-1-[(4-methylphenyl)sulfonyl]-7-nitro-1H-indole](/img/structure/B15073827.png)
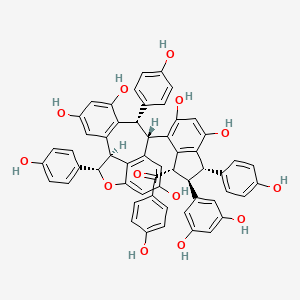
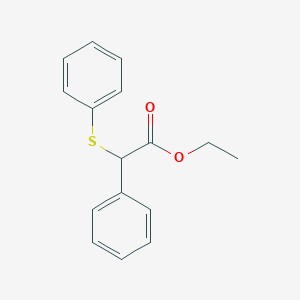

![(2S,4R)-N-[(1R,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide](/img/structure/B15073846.png)
